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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)piperazine

Cat. No.: B1329745

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(3-
Fluorophenyl)piperazine, a key intermediate in the synthesis of various pharmaceutical
compounds. The following sections detail the expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for these analytical techniques. This guide is intended to serve as a valuable
resource for researchers and professionals involved in the synthesis, characterization, and
quality control of this compound.

Introduction to 1-(3-Fluorophenyl)piperazine

1-(3-Fluorophenyl)piperazine is a substituted arylpiperazine with the molecular formula
C10H13FN2 and a molecular weight of 180.22 g/mol . Its structure consists of a piperazine ring
attached to a fluorinated phenyl group at the meta position. This compound and its derivatives
are of significant interest in medicinal chemistry due to their wide range of biological activities,
often targeting central nervous system receptors. Accurate and thorough spectroscopic
characterization is therefore crucial for confirming the identity and purity of synthesized 1-(3-
Fluorophenyl)piperazine.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1-(3-
Fluorophenyl)piperazine based on the analysis of its structural features and comparison with
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closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 1-(3-Fluorophenyl)piperazine

Chemical Shift ()

Multiplicity Integration Assignment

ppm

~7.20 ddd 1H Ar-H

~6.75 m 1H Ar-H

~6.65 m 2H Ar-H

~3.20 t 4H -N(CH2)2-
~3.00 t 4H -N(CHa)2-
~1.90 s (broad) 1H -NH

Table 2: Predicted 13C NMR Data for 1-(3-Fluorophenyl)piperazine

Chemical Shift (8) ppm Assignment
~163 (d, LJCF = 245 Hz) Ar-C-F

~152 (d, 3JCF = 10 Hz) Ar-C-N

~130 (d, 3JCF = 9 Hz) Ar-CH

~114 (d, *JCF = 1 Hz) Ar-CH

~109 (d, 2JCF = 21 Hz) Ar-CH

~105 (d, 2JCF = 25 Hz) Ar-CH

~49 -N(CHz2)2-
~45 -N(CH2)2-

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Data for 1-(3-Fluorophenyl)piperazine

Wavenumber (cm~?)

Intensity

Assignment

3300 - 3400 Medium, Broad N-H Stretch (secondary amine)
3000 - 3100 Medium Aromatic C-H Stretch

2800 - 3000 Strong Aliphatic C-H Stretch

1600 - 1620 Strong C=C Aromatic Ring Stretch
1480 - 1580 Strong C=C Aromatic Ring Stretch
1200 - 1300 Strong C-F Stretch

1100 - 1250 Strong C-N Stretch

200 - 800 Strong Aromatic C-H Bending (out-of-

plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 1-(3-Fluorophenyl)piperazine

m/z Relative Intensity Assignment

180 High [M]* (Molecular lon)
138 High [M - C2HaN]*

122 Medium [M - CsHeN]*

109 Medium [CeHaF]*

95 Medium [CeHaF - NJ*

56 High [C3sHeN]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1-(3-

Fluorophenyl)piperazine.

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b1329745?utm_src=pdf-body
https://www.benchchem.com/product/b1329745?utm_src=pdf-body
https://www.benchchem.com/product/b1329745?utm_src=pdf-body
https://www.benchchem.com/product/b1329745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
e Weigh approximately 10-20 mg of 1-(3-Fluorophenyl)piperazine.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry vial.

e Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher

e Pulse Program: Standard single-pulse sequence

e Acquisition Time: 2-4 seconds

o Relaxation Delay: 1-5 seconds

e Number of Scans: 8-16

e Spectral Width: -2 to 12 ppm

o Temperature: 298 K

Instrument Parameters (33C NMR):

e Spectrometer: 100 MHz or higher

Pulse Program: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on sample concentration
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e Spectral Width: 0 to 200 ppm

e Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid 1-(3-Fluorophenyl)piperazine sample directly onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (FT-IR):

Spectral Range: 4000 - 400 cm~?

Resolution: 4 cm—1

Number of Scans: 16-32

Apodization: Happ-Genzel

Mass Spectrometry (MS)

Sample Preparation (Electron lonization - El):

» Dissolve a small amount of 1-(3-Fluorophenyl)piperazine in a volatile organic solvent (e.g.,
methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

 Inject a small volume (e.g., 1 pL) into the GC-MS or via a direct insertion probe.
Instrument Parameters (GC-MS with EI):

« lonization Mode: Electron lonization (EI)

« lonization Energy: 70 eV

e Mass Range: m/z 40-400
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Scan Speed: 1000 amu/s

GC Column: Standard non-polar column (e.g., DB-5ms)

Injection Temperature: 250 °C

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
molecule like 1-(3-Fluorophenyl)piperazine.
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Sample Preparation

1-(3-Fluorophenyl)piperazine
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Spectroscopic Analysis Workflow

Interpretation of Spectroscopic Data:

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, which will be split due to coupling with each other and with the fluorine atom. The
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two sets of methylene protons on the piperazine ring will likely appear as triplets, and the N-
H proton will be a broad singlet.

e 13C NMR: The carbon NMR will display signals for each unique carbon atom. The carbon
attached to the fluorine will show a large one-bond coupling constant (*JCF), and other
carbons in the aromatic ring will exhibit smaller couplings to the fluorine. The two different
methylene carbons of the piperazine ring will also be distinguishable.

» IR Spectroscopy: The IR spectrum will confirm the presence of key functional groups. The N-
H stretch of the secondary amine, the aromatic and aliphatic C-H stretches, the C=C
stretches of the aromatic ring, and the characteristic strong C-F and C-N stretching
vibrations will be the most informative peaks.

e Mass Spectrometry: The mass spectrum will show the molecular ion peak at m/z 180,
confirming the molecular weight. The fragmentation pattern will be characteristic of the
piperazine ring, with major fragments arising from the cleavage of the C-N bonds within the
ring.

This comprehensive spectroscopic analysis provides a robust method for the unequivocal
identification and characterization of 1-(3-Fluorophenyl)piperazine, ensuring its quality and
suitability for further applications in drug development and scientific research.

» To cite this document: BenchChem. [Spectroscopic Analysis of 1-(3-Fluorophenyl)piperazine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329745#spectroscopic-analysis-of-1-3-fluorophenyl-
piperazine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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